2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole
Overview
Description
2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole is a compound with the molecular formula C16H12N2S4 and a molecular weight of 360.543 g/mol . This compound is part of the benzothiazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . This method ensures the formation of the benzothiazole ring structure, which is crucial for the compound’s properties.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole involves its interaction with molecular targets and pathways within cells. For instance, it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)ethyl thiocyanate
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-2-(1H-1,2,3-benzotriazol-1-yl)-1-methylethylidene]acetohydrazide
- Butanedioic acid, (2-benzothiazolylthio)-
Uniqueness
2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole is unique due to its dual benzothiazole rings connected by a sulfanyl-ethyl-sulfanyl bridge This structure imparts specific chemical and biological properties that distinguish it from other benzothiazole derivatives
Properties
IUPAC Name |
2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethylsulfanyl]-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S4/c1-3-7-13-11(5-1)17-15(21-13)19-9-10-20-16-18-12-6-2-4-8-14(12)22-16/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNISRYXTNUMTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCSC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307217 | |
Record name | NSC190382 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7133-50-8 | |
Record name | NSC190382 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC190382 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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